molecular formula C10H13ClFNO2 B581927 (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride CAS No. 331763-65-6

(R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride

Cat. No.: B581927
CAS No.: 331763-65-6
M. Wt: 233.667
InChI Key: HLJRPTAKNOUJAW-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride is a chiral compound with significant relevance in medicinal chemistry. It is a derivative of gamma-aminobutyric acid (GABA) and features a fluorophenyl group, which imparts unique chemical and biological properties. This compound is often studied for its potential therapeutic applications, particularly in the field of neurology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate fluorophenyl derivative.

    Chiral Resolution: The chiral center is introduced using a chiral auxiliary or through asymmetric synthesis.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Purification: Advanced purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogenating agents or nitrating agents.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

®-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, particularly neurotransmitter pathways.

    Medicine: Investigated for its potential as a therapeutic agent in neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride involves its interaction with GABA receptors in the brain. It acts as a modulator of these receptors, influencing neurotransmission and potentially providing therapeutic effects in conditions such as epilepsy and anxiety. The fluorophenyl group enhances its binding affinity and specificity for the target receptors.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride: The enantiomer of the compound with different biological activity.

    Gabapentin: A related compound used in the treatment of neuropathic pain and epilepsy.

    Pregabalin: Another GABA derivative with similar therapeutic applications.

Uniqueness

®-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

(R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of gamma-aminobutyric acid (GABA), characterized by the presence of a fluorophenyl group. Its molecular formula is C10H12ClFNO2C_{10}H_{12}ClFNO_2 with a molecular weight of approximately 233.67 g/mol. The fluorophenyl moiety is significant as it can enhance binding affinity to specific biological targets, making it an important compound in drug development.

The primary mechanism of action for this compound involves its interaction with GABA receptors in the central nervous system. It acts as a modulator of these receptors, which are critical for neurotransmission and play a role in various neurological disorders such as epilepsy and anxiety. The presence of the fluorophenyl group may enhance its specificity and efficacy at these receptors, potentially leading to improved therapeutic outcomes .

Neuropharmacological Effects

Research indicates that this compound can influence neurotransmitter pathways, particularly those associated with GABAergic signaling. This modulation can have implications for treating conditions characterized by dysregulated neurotransmission, such as:

  • Epilepsy: By enhancing GABA receptor activity, this compound may help stabilize neuronal excitability.
  • Anxiety Disorders: Its anxiolytic potential is linked to increased GABAergic activity, which can reduce anxiety symptoms.

Research Findings and Case Studies

Several studies have explored the pharmacological potential of this compound and related compounds:

  • Neurotransmitter Modulation:
    • In vitro studies have shown that compounds similar to this compound effectively modulate GABA receptor activity, leading to enhanced inhibitory neurotransmission .
  • Antidiabetic Potential:
    • Research on related compounds suggests potential applications in diabetes management through modulation of insulin secretion pathways . Although specific studies on this compound are lacking, its structural similarity to other bioactive molecules warrants further exploration.
  • Pharmaceutical Applications:
    • The compound is being investigated as a building block for synthesizing more complex molecules with potential therapeutic applications in treating neurological conditions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Neurotransmitter ModulationEnhances GABAergic signaling
Antimicrobial ActivityPotential against various bacterial strains
Antidiabetic PotentialModulation of insulin secretion pathways

Properties

IUPAC Name

(3R)-3-amino-4-(3-fluorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJRPTAKNOUJAW-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661577
Record name (3R)-3-Amino-4-(3-fluorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331763-65-6
Record name (3R)-3-Amino-4-(3-fluorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.